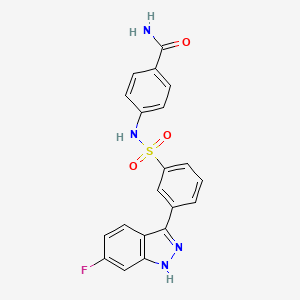

MEK4 inhibitor-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H15FN4O3S |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

4-[[3-(6-fluoro-1H-indazol-3-yl)phenyl]sulfonylamino]benzamide |

InChI |

InChI=1S/C20H15FN4O3S/c21-14-6-9-17-18(11-14)23-24-19(17)13-2-1-3-16(10-13)29(27,28)25-15-7-4-12(5-8-15)20(22)26/h1-11,25H,(H2,22,26)(H,23,24) |

InChI Key |

CPIXJBLUTUTAEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C3=NNC4=C3C=CC(=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MEK4 Inhibitors in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. The mitogen-activated protein kinase (MAPK) signaling pathways are frequently dysregulated in PDAC, making them attractive targets for drug development. While much focus has been placed on the MEK1/2-ERK pathway, recent research has illuminated the distinct and critical role of Mitogen-Activated Protein Kinase Kinase 4 (MEK4), also known as MAP2K4, in pancreatic cancer. This technical guide provides a comprehensive overview of the mechanism of action of MEK4 inhibitors in pancreatic cancer, summarizing key preclinical findings, detailing experimental protocols, and visualizing the complex signaling networks involved. The central mechanism involves the direct inhibition of MEK4, leading to reduced phosphorylation of its downstream target, c-Jun N-terminal kinase (JNK), and subsequent anti-proliferative effects. A crucial secondary mechanism revealed by recent studies is the compensatory upregulation of the MEK1/2-ERK pathway upon MEK4 inhibition, providing a strong rationale for combination therapies.

The Role of MEK4 in Pancreatic Cancer: A Dual Identity

The role of MEK4 in pancreatic cancer is complex and appears to be context-dependent, with studies suggesting both pro-oncogenic and tumor-suppressive functions.

-

Pro-oncogenic Role: Overexpression of MEK4 has been observed in some pancreatic cancers and is associated with a pro-invasive and pro-metastatic phenotype.[1] This provides the primary rationale for developing MEK4 inhibitors as a therapeutic strategy. The MEK4-JNK signaling axis can contribute to cell proliferation and survival, making it a viable target for inhibition.

-

Tumor-Suppressor Role: Conversely, some studies have identified MEK4 (MAP2K4) as a potential tumor suppressor. Loss of Mkk4 expression in pancreatic carcinomas has been correlated with a trend toward shorter survival.[2][3] Furthermore, reduced protein and mRNA levels of MAP2K4 in PDAC patients have been shown to support a tumor suppressor role.[4] This dichotomous role underscores the importance of understanding the specific genetic and molecular context of the tumor when considering MEK4-targeted therapies.

Mechanism of Action of MEK4 Inhibitors

The primary mechanism of action of selective MEK4 inhibitors is the competitive inhibition of ATP binding, which in turn prevents the phosphorylation and activation of its downstream substrate, JNK.

Direct Inhibition of the MEK4-JNK Signaling Axis

Novel small molecule inhibitors, such as compounds 10e and 15o , have been developed to be potent and selective for MEK4.[1] Their mechanism can be summarized as follows:

-

Binding to MEK4: The inhibitor occupies the ATP-binding pocket of the MEK4 kinase domain.

-

Inhibition of JNK Phosphorylation: This prevents the transfer of a phosphate group to JNK, thereby inhibiting its activation.

-

Anti-proliferative Effects: The downstream effects of JNK inhibition include a reduction in the transcription of genes involved in cell proliferation and survival, leading to a dose-dependent decrease in pancreatic cancer cell growth.[1]

Compensatory Activation of the MEK1/2-ERK Pathway

A critical finding in the study of MEK4 inhibitors is the induction of a compensatory feedback loop involving the MEK1/2-ERK pathway. Inhibition of MEK4 can lead to an increase in the phosphorylation of ERK (p42/44 MAPK), a key downstream effector of MEK1/2.[1] This suggests a crosstalk between the two MAPK pathways. This activation of a parallel pro-survival pathway likely limits the efficacy of MEK4 inhibitor monotherapy and provides a strong rationale for a combination therapeutic approach.

Quantitative Data on MEK4 Inhibitor Efficacy

The efficacy of novel MEK4 inhibitors has been quantified in preclinical studies using pancreatic cancer cell lines. The data highlights their potency both as single agents and in combination with MEK1/2 inhibitors.

| Inhibitor | Cell Line | IC50 (µM) | Combination | Effect | Reference |

| 10e | CD18 | ~10 | - | Anti-proliferative | [1] |

| MiaPaCa2 | >10 | - | Anti-proliferative | [1] | |

| 15o | CD18 | ~10 | - | Anti-proliferative | [1] |

| MiaPaCa2 | ~10 | - | Anti-proliferative | [1] | |

| 10e / 15o | CD18 | Not specified | + U0126 (MEK1/2 inhibitor) | Synergistic suppression of proliferation | [1] |

| 10e / 15o | MiaPaCa2 | Not specified | + U0126 (MEK1/2 inhibitor) | Synergistic suppression of proliferation | [1] |

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of MEK4 inhibitors in pancreatic cancer.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of MEK4 inhibitors on the growth and proliferation of pancreatic cancer cells.

-

Methodology:

-

Cell Culture: Human pancreatic cancer cell lines (e.g., CD18, MiaPaCa2) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded in 96-well plates at a specified density (e.g., ~30,000 cells/well).

-

Treatment: Cells are treated with varying concentrations of the MEK4 inhibitor (e.g., 10e, 15o) or DMSO as a control. For combination studies, cells are pre-treated with a MEK1/2 inhibitor (e.g., U0126) for 1 hour before the addition of the MEK4 inhibitor.

-

Incubation: Cells are incubated for a defined period (e.g., 72 hours).

-

Quantification: Cell viability is assessed using methods such as Trypan Blue exclusion and cell counting, or colorimetric assays (e.g., MTT, MTS).

-

Data Analysis: IC50 values are calculated by normalizing cell numbers against the DMSO-treated control.

-

Western Blotting

-

Objective: To analyze the phosphorylation status of key proteins in the MAPK signaling pathways (JNK, ERK) following inhibitor treatment.

-

Methodology:

-

Cell Lysis: Pancreatic cancer cells are treated with the inhibitors for a specified duration (e.g., 5 hours). For JNK activation, cells can be pre-treated with an agonist like anisomycin.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of JNK and ERK. A loading control antibody (e.g., HSP90) is also used.

-

Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Rationale for Combination Therapy

The preclinical data strongly supports the investigation of combination therapies involving MEK4 and MEK1/2 inhibitors for the treatment of pancreatic cancer.

-

Overcoming Resistance: The compensatory activation of the MEK1/2-ERK pathway upon MEK4 inhibition is a likely mechanism of intrinsic or acquired resistance.

-

Synergistic Effects: Co-treatment with a MEK1/2 inhibitor like U0126 has been shown to suppress this compensatory ERK activation and results in a synergistic anti-proliferative effect in pancreatic cancer cells.[1]

This dual-targeting strategy of blocking two parallel MAPK pathways simultaneously represents a promising approach to achieving a more durable and potent anti-tumor response in pancreatic cancer.

Future Directions and Clinical Perspective

While the preclinical evidence for MEK4 inhibition in pancreatic cancer is compelling, further research is required.

-

In Vivo Studies: The efficacy of selective MEK4 inhibitors, both as monotherapy and in combination, needs to be validated in relevant in vivo models of pancreatic cancer, such as orthotopic xenografts.

-

Biomarker Development: Given the dual role of MEK4, predictive biomarkers are needed to identify patient populations most likely to respond to MEK4-targeted therapies. This may involve assessing MEK4 expression levels, mutation status, or the activity of the JNK and ERK pathways.

-

Clinical Translation: Although no MEK4 inhibitors are currently in clinical trials specifically for pancreatic cancer, the development of compounds like HRX-0215 for other indications demonstrates the feasibility of targeting this kinase.[2] Future clinical trials in oncology should consider the inclusion of pancreatic cancer cohorts, particularly for combination studies with MEK1/2 inhibitors.

Conclusion

MEK4 inhibitors represent a novel and promising therapeutic strategy for pancreatic cancer. Their primary mechanism of action involves the targeted inhibition of the MEK4-JNK signaling axis, leading to reduced cell proliferation. The discovery of a compensatory activation of the MEK1/2-ERK pathway is a pivotal finding that underscores the necessity of a combination therapy approach to overcome resistance and enhance anti-tumor efficacy. The continued development of potent and selective MEK4 inhibitors, coupled with robust preclinical in vivo validation and biomarker discovery, will be crucial in translating this promising therapeutic strategy into clinical benefits for patients with pancreatic cancer.

References

- 1. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAP2K4 - My Cancer Genome [mycancergenome.org]

- 4. Map2k4 Functions as a Tumor Suppressor in Lung Adenocarcinoma and Inhibits Tumor Cell Invasion by Decreasing Peroxisome Proliferator-Activated Receptor γ2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MEK4 Inhibitor-2 in the JNK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of MEK4 inhibitor-2, a novel small molecule inhibitor, and its specific role in modulating the c-Jun N-terminal kinase (JNK) signaling pathway. This document details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and illustrates the underlying biological processes through detailed diagrams.

Introduction to the JNK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways are fundamental intracellular cascades that convert a wide range of extracellular stimuli into specific cellular responses, such as proliferation, differentiation, inflammation, and apoptosis.[1][2] The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, is a critical component of the MAPK network, primarily activated by environmental stresses and inflammatory cytokines.[3]

The JNK pathway operates through a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).[3] Upon stimulation, a MAP3K phosphorylates and activates a MAP2K. Mitogen-activated protein kinase kinase 4 (MEK4), also known as MKK4 or MAP2K4, is a central MAP2K in this cascade.[2][4] MEK4 is a dual-specificity kinase that, along with MKK7, phosphorylates and activates the terminal kinases, JNKs.[5][6][7] Activated JNKs then translocate to the nucleus to regulate the activity of various transcription factors, including c-Jun, or act on cytoplasmic targets to orchestrate the cellular response.[1][5] Given its pivotal role, MEK4 has emerged as a significant target for therapeutic intervention, particularly in oncology.[8][9]

The JNK Signaling Cascade and Point of Inhibition

The activation of the JNK pathway is a tightly regulated process. It begins with extracellular signals like cytokines or cellular stress, leading to the activation of upstream MAP3Ks. These kinases then phosphorylate MEK4 and MKK7. MEK4, in turn, specifically phosphorylates threonine and tyrosine residues within the activation loop of JNK, leading to its activation and subsequent downstream signaling. This compound directly targets the kinase activity of MEK4, preventing the phosphorylation and activation of JNK, thereby blocking the entire downstream cascade.

This compound: Potency and Selectivity

This compound is a novel, potent small molecule inhibitor developed to target MEK4.[10] Its primary mechanism of action is the inhibition of MEK4's kinase activity, thereby preventing the phosphorylation of JNK and suppressing downstream signaling. This inhibitory action has been quantified in various assays, demonstrating its efficacy.

Data Presentation

The inhibitory capacity of this compound and related compounds is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Inhibitor Name | Target Kinase | IC50 Value (nM) | Assay Type | Reference |

| This compound | MEK4 | 83 | Biochemical | [10] |

| Genistein | MEK4 | 400 | Biochemical | [11] |

| Compound 15o | MEK4 | 310 | Biochemical (ADP-Glo) | [8] |

| Compound 10e | MEK4 | Not specified | Biochemical (ADP-Glo) | [8] |

Note: "this compound" is the designation for a novel inhibitor with a reported IC50 of 83 nM against pancreatic adenocarcinoma.[10] Compounds 15o and 10e are potent MEK4 inhibitors from the foundational research that likely led to this designation, demonstrating significant reduction of phospho-JNK.[8]

Crosstalk Between MEK4 and MEK1/2 Pathways

Research has revealed significant crosstalk between different MAPK pathways. Notably, the inhibition of the MEK4/JNK pathway can lead to a compensatory activation of the MEK1/2-ERK signaling pathway.[8][12] This feedback mechanism can limit the efficacy of single-agent MEK4 inhibition in certain cancer types. Consequently, a combination therapy approach, co-targeting both MEK4 and MEK1/2, has shown synergistic anti-proliferative effects in pancreatic cancer cell lines.[8] Understanding this relationship is crucial for designing effective therapeutic strategies.

Key Experimental Protocols

The characterization of MEK4 inhibitors relies on robust biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments used to evaluate the efficacy of this compound.

In Vitro MEK4 Kinase Assay (ADP-Glo™)

This assay quantitatively measures the kinase activity of MEK4 by detecting the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC50 value of this compound against recombinant MEK4.

Materials:

-

Recombinant active full-length human MEK4 (e.g., Carna Biosciences).

-

Recombinant inactive substrate: p38α or JNK1.

-

ATP.

-

This compound (in DMSO).

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well white plates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in the assay buffer.

-

In a 384-well plate, add 2.5 µL of the inhibitor dilutions or vehicle control (DMSO in assay buffer).

-

Add 2.5 µL of a solution containing the MEK4 enzyme and the inactive substrate (e.g., p38α) to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at its empirically-determined Km value for MEK4.[13]

-

Incubate the plate at room temperature for 1-2 hours.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Assay for JNK Phosphorylation (Western Blot)

This assay assesses the ability of this compound to block JNK activation in a cellular context.

Objective: To measure the dose-dependent effect of this compound on JNK phosphorylation in cells.

Materials:

-

HEK293T or pancreatic cancer cell lines (e.g., CD18, MiaPaCa2).[8]

-

Cell culture medium and supplements.

-

JNK agonist (e.g., Anisomycin).[8]

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-JNK (p-JNK), anti-total-JNK (t-JNK), anti-HSP90 or β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Agonist Pretreatment: Starve cells in serum-free medium for 4-6 hours, then pretreat with a JNK agonist like anisomycin for 45 minutes to induce JNK phosphorylation.[8]

-

Inhibitor Treatment: Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 5 hours).[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-p-JNK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply ECL substrate.

-

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe for total JNK and a loading control to ensure equal protein loading.

-

Analysis: Quantify band intensities to determine the ratio of p-JNK to t-JNK at different inhibitor concentrations.

Conclusion and Future Directions

This compound serves as a potent and valuable chemical probe for elucidating the complex roles of the MEK4-JNK signaling axis.[8] Its ability to selectively block this pathway provides researchers with a critical tool for studying cellular responses to stress and inflammation. For drug development professionals, the demonstrated anti-proliferative properties, especially in pancreatic cancer models, highlight MEK4 as a promising therapeutic target.[8] Future work will likely focus on optimizing inhibitor selectivity, evaluating in vivo efficacy, and exploring rational combination therapies to overcome resistance mechanisms, such as the feedback activation of the ERK pathway.[8][12] This guide provides the foundational knowledge required to effectively utilize this compound in these research and development endeavors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]

- 4. MKK4 Inhibitors-Recent Development Status and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. Modeling MEK4 Kinase Inhibitors Through Perturbed Electrostatic Potential (ESP) Charges - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel MEK4 Inhibitors

Executive Summary: Mitogen-activated protein kinase kinase 4 (MEK4), also known as MAP2K4, is a critical node in cellular signaling, primarily activating the JNK and p38 MAPK pathways in response to stress stimuli. Its overexpression and pro-metastatic role in cancers such as pancreatic and prostate have identified it as a compelling therapeutic target.[1][2] However, the development of selective chemical probes has lagged, hindering pharmacological validation. This guide details the discovery, synthesis, and evaluation of a novel class of potent and selective MEK4 inhibitors, exemplified by lead compounds developed through rational, structure-based design. We focus on compounds 10e and 15o (also known as MEK4 inhibitor-2), which have demonstrated significant potential in preclinical studies against pancreatic adenocarcinoma.[1][3] This document provides comprehensive data, detailed experimental protocols, and visual representations of the underlying biological pathways and discovery workflows to support researchers in the field of kinase inhibitor development.

The MEK4 Signaling Pathway and Therapeutic Rationale

MEK4 is a dual-specificity kinase that phosphorylates and activates c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[2] These pathways are integral to cellular processes including proliferation, apoptosis, and inflammation. In certain oncogenic contexts, MEK4 signaling promotes cell invasion and metastasis.[2] Therefore, inhibiting MEK4 presents a strategic approach to suppress these malignant phenotypes.

A crucial aspect of targeting MEK4 is its crosstalk with other MAPK pathways. Research has revealed that the inhibition of the MEK4 pathway can trigger a compensatory activation of the MEK1/2-ERK pathway in some cancer cells.[1][4] This feedback loop underscores the potential for combination therapies, where co-targeting MEK4 and MEK1/2 may produce synergistic anti-tumor effects.[1]

Discovery and Evaluation Workflow

The identification of lead compounds 10e and 15o followed a rational, iterative drug discovery process. This workflow integrates computational modeling with chemical synthesis and biological testing to optimize for potency, selectivity, and cellular activity.[1]

Chemical Synthesis of Lead Inhibitors

The lead compounds were developed from a previously identified scaffold through bioisosteric replacement and structure-based optimization.[1] The synthesis of compound 15o (this compound) is achieved through a multi-step process starting from commercially available materials. A key step involves the coupling of a sulfonyl chloride intermediate with an aniline derivative.

General Synthesis Procedure for Compound 15o and Analogs:

-

Formation of Sulfonyl Chloride: A substituted benzoic acid is treated with excess chlorosulfonic acid at 0 °C, followed by warming to room temperature to yield the corresponding sulfonyl chloride intermediate.

-

Sulfonamide Formation: The crude sulfonyl chloride is reacted with a substituted aniline (e.g., 4-fluoro-3-nitroaniline) in the presence of a base like pyridine in a solvent such as dichloromethane (DCM) to form the sulfonamide.

-

Amide Coupling: The resulting carboxylic acid is then coupled with another amine (e.g., 4-aminobenzamide) using a standard coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a solvent like dimethylformamide (DMF).

-

Nitro Group Reduction: The nitro group is reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid such as ammonium chloride in a solvent mixture like ethanol/water.

-

Final Cyclization (if applicable for scaffold): For certain scaffolds, a final cyclization step may be required to form the desired heterocyclic core. For the class of inhibitors including 15o , the core is assembled through the preceding steps.

Note: This represents a generalized scheme based on the synthesis of related sulfonamide-benzamide compounds. The exact, step-by-step procedure and characterization data are detailed in the supplementary information of the source publication by Kwong et al., 2021.[1]

Biological Evaluation and Pharmacological Profile

The novel inhibitors were evaluated for their in vitro potency against MEK4, selectivity across the MEK kinase family, and their effects on downstream signaling and cell proliferation in cancer cell lines.

In Vitro Potency and Selectivity

Compounds 10e and 15o demonstrated potent inhibition of MEK4 with nanomolar efficacy. Selectivity profiling across the MEK family revealed a strong preference for MEK4 over other isoforms, a critical attribute for a chemical probe.[1]

| Compound | MEK4 IC₅₀ (nM) | MEK1 IC₅₀ (µM) | MEK2 IC₅₀ (µM) | MEK3 IC₅₀ (µM) | MEK5 IC₅₀ (µM) | MEK6 IC₅₀ (µM) | MEK7 IC₅₀ (µM) |

| 10e | 61 | >10 | >10 | >10 | >10 | 1.1 | 5.0 |

| 15o (MEK4i-2) | 83 | >10 | >10 | >10 | >10 | 0.8 | 1.3 |

Table 1: In Vitro Potency and Selectivity of Lead MEK4 Inhibitors. Data sourced from Kwong et al., 2021.[1]

Cellular Activity

The inhibitors were tested for their ability to suppress MEK4 activity in a cellular context by measuring the phosphorylation of its direct substrate, JNK. Furthermore, their anti-proliferative effects were assessed in human pancreatic cancer cell lines.[1]

| Compound | Cell Line | Assay Type | IC₅₀ (µM) |

| 10e | CD18 | Proliferation | 1.3 |

| MiaPaCa-2 | Proliferation | 1.4 | |

| 15o (MEK4i-2) | CD18 | Proliferation | 1.7 |

| MiaPaCa-2 | Proliferation | 1.9 |

Table 2: Anti-proliferative Activity of Lead MEK4 Inhibitors in Pancreatic Cancer Cells. Data sourced from Kwong et al., 2021.[1]

In cellular assays, both 10e and 15o effectively attenuated the anisomycin-induced phosphorylation of JNK in a dose-dependent manner, confirming target engagement within the cell.[1]

Key Experimental Protocols

MEK4 ADP-Glo™ Kinase Assay

This biochemical assay quantifies MEK4 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human MEK4 enzyme

-

Inactive JNK1 substrate

-

ATP solution

-

MEK4 inhibitor compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

To the wells of a 384-well plate, add 2.5 µL of the diluted inhibitor solution or DMSO for the vehicle control.

-

Add 5 µL of a solution containing the MEK4 enzyme and JNK1 substrate in Assay Buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration typically near the Kₘ for MEK4).

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression analysis.

Cellular Phospho-JNK Western Blot Assay

This cell-based assay determines the ability of an inhibitor to block the MEK4-mediated phosphorylation of JNK in response to a stimulus.

Materials:

-

HEK293T or pancreatic cancer cells (e.g., CD18, MiaPaCa-2)

-

Cell culture medium and supplements

-

Anisomycin (JNK agonist)

-

MEK4 inhibitor compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-HSP90 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with a JNK agonist like anisomycin (e.g., 3 µg/mL) for 45 minutes to stimulate the pathway.[1]

-

Add the MEK4 inhibitor at various concentrations to the media and incubate for a defined period (e.g., 5 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize protein amounts, prepare samples with Laemmli buffer, and resolve by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in Blocking Buffer.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-JNK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Re-probe the membrane for total JNK and a loading control (e.g., HSP90) to ensure equal protein loading.

Pancreatic Cancer Cell Proliferation Assay

This assay measures the effect of the MEK4 inhibitor on the growth and viability of cancer cells over time.

Materials:

-

Pancreatic cancer cell lines (e.g., CD18, MiaPaCa-2)

-

Cell culture medium and supplements

-

MEK4 inhibitor compound

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent (e.g., MTT, SRB)

-

96-well clear-bottom tissue culture plates

Procedure:

-

Seed cells at a low density (e.g., 1,000-3,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the MEK4 inhibitor in the cell culture medium.

-

Replace the existing medium with the medium containing the inhibitor or DMSO (vehicle control).

-

Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

Measure cell viability according to the manufacturer's protocol for the chosen assay (e.g., for CellTiter-Glo®, add the reagent, incubate, and measure luminescence).

-

Normalize the data to the vehicle-treated control wells and calculate IC₅₀ values using non-linear regression.

Conclusion and Future Directions

The rational design and synthesis of compounds like 10e and 15o have produced a new class of potent and selective MEK4 inhibitors.[1] These molecules have demonstrated clear target engagement and anti-proliferative effects in pancreatic cancer cell models. The observed feedback activation of the MEK1/2-ERK pathway upon MEK4 inhibition provides a strong rationale for exploring combination therapies.[1] Future work will focus on improving the pharmacokinetic properties of these inhibitors to enable in vivo efficacy studies in xenograft models of pancreatic and other cancers, further validating MEK4 as a valuable target in oncology.[1]

References

- 1. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

MEK4 (MKK4) as a Therapeutic Target in Prostate Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase kinase 4 (MEK4), also known as MKK4, is a dual-specificity protein kinase that plays a complex and often contradictory role in the progression of prostate cancer. As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, MEK4 can act as both a tumor suppressor and a promoter of metastasis, making it a challenging but potentially crucial therapeutic target. This technical guide provides a comprehensive overview of MEK4's function in prostate cancer, detailing its signaling pathways, the preclinical and clinical evidence supporting its role as a therapeutic target, and the methodologies used to investigate its activity. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of the current landscape of MEK4-targeted therapies in prostate cancer.

Introduction: The Dual Role of MEK4 in Prostate Cancer

Prostate cancer is a leading cause of cancer-related death in men, with metastatic disease being the primary driver of mortality. The signaling pathways that govern prostate cancer progression are complex and interconnected, with the MAPK pathways playing a central role. MEK4 is a critical node in this network, primarily activating the c-Jun N-terminal kinase (JNK) and p38 MAPK downstream pathways in response to cellular stresses and inflammatory cytokines.

The role of MEK4 in prostate cancer is multifaceted. Some studies suggest a tumor-suppressive function, with decreased MKK4 expression observed in advanced prostate cancers[1]. Furthermore, a functional variant in the MKK4 promoter (-1304T>G) has been associated with a decreased risk of prostate cancer, suggesting that higher MKK4 expression may be protective[2][3]. Conversely, other evidence strongly indicates a pro-metastatic role for MEK4. Upregulation of MKK4 has been correlated with higher pathological stage in prostate cancer[4]. It has been shown to promote prostate cancer cell invasion and metastasis by upregulating the expression of matrix metalloproteinase-2 (MMP-2)[5][6][7]. This dual functionality underscores the importance of context in understanding MEK4's contribution to prostate cancer and highlights the need for targeted therapeutic strategies that can selectively inhibit its pro-tumorigenic activities.

MEK4 Signaling Pathways in Prostate Cancer

MEK4 is a central kinase in signaling cascades that respond to a variety of extracellular stimuli, including growth factors and stress signals. In the context of prostate cancer, the Transforming Growth Factor-β (TGF-β) pathway is a significant upstream activator of MEK4[7][8][9].

The Canonical MEK4-p38/JNK Axis

Upon activation by upstream kinases, MEK4 phosphorylates and activates two major downstream MAPK pathways: the p38 MAPK and JNK pathways.

-

p38 MAPK Pathway: Activated p38 MAPK can phosphorylate and activate MAPK-activated protein kinase 2 (MAPKAPK2), which in turn phosphorylates heat shock protein 27 (HSP27). This cascade leads to increased expression of MMP-2, a key enzyme involved in the degradation of the extracellular matrix, thereby promoting cell invasion and metastasis[7][8][9].

-

JNK Pathway: The JNK pathway, also activated by MEK4, is involved in a variety of cellular processes, including apoptosis and inflammation[2]. Its precise role in MEK4-mediated prostate cancer progression is still under investigation.

Crosstalk with the Androgen Receptor Pathway

The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer growth and survival[10][11]. Emerging evidence suggests significant crosstalk between the MEK4 pathway and AR signaling. MAP2K4, the gene encoding MEK4, is transcriptionally regulated by the AR[12]. Inhibition of MKK4 has been shown to increase AR transcriptional activity, suggesting a negative feedback loop where MEK4 may act to suppress AR signaling. This intricate relationship suggests that targeting MEK4 could have complex effects on AR-driven prostate cancer and warrants further investigation, especially in the context of castration-resistant prostate cancer (CRPC).

MEK4 as a Therapeutic Target: Preclinical and Clinical Evidence

The dual role of MEK4 presents a challenge for therapeutic development. However, its clear involvement in promoting invasion and metastasis provides a strong rationale for its inhibition in advanced prostate cancer.

Preclinical Studies

A significant body of preclinical evidence supports the targeting of MEK4 to inhibit prostate cancer progression.

-

In vitro studies: Overexpression of MEK4 in prostate cancer cell lines has been shown to increase MMP-2 expression and cell invasion[5]. Conversely, knockdown of MEK4 using small interfering RNA (siRNA) reduces these pro-invasive phenotypes[5].

-

In vivo studies: In mouse xenograft models of prostate cancer, MEK4 has been shown to promote metastasis[6]. Inhibition of MEK4 signaling has been demonstrated to reduce tumor growth and metastatic dissemination.

| Preclinical Study Type | Model System | Key Findings | Reference |

| In vitro | Prostate Cancer Cell Lines (PC3, DU145, etc.) | Overexpression of MEK4 increases MMP-2 expression and cell invasion. | [5] |

| In vitro | Prostate Cancer Cell Lines | siRNA-mediated knockdown of MEK4 decreases cell invasion. | [5] |

| In vivo | Mouse Xenograft Model | MEK4 promotes prostate cancer metastasis. | [6] |

MEK4 Inhibitors

Genistein, a naturally occurring isoflavone found in soy products, has been identified as a direct inhibitor of MEK4 kinase activity.

-

Mechanism of Action: Genistein inhibits MEK4 kinase activity with a half-maximal inhibitory concentration (IC50) of 0.40 μM[5][7]. Computer modeling suggests that genistein binds to the active site of MEK4[5].

-

Preclinical Efficacy: In preclinical models, genistein has been shown to inhibit prostate cancer cell invasion and metastasis by blocking the MEK4-p38 MAPK-MMP-2 signaling axis[5][7].

-

Clinical Trials: A phase II clinical trial involving patients with prostate cancer demonstrated that genistein treatment was associated with decreased levels of MMP-2 transcripts in normal prostate cells from cancerous tissue. However, another study with a genistein-rich extract did not show a significant reduction in PSA levels in a broader prostate cancer population, though a subset of patients on active surveillance showed some benefit[1]. These mixed results suggest that patient selection and the specific formulation of genistein may be critical for its efficacy.

| Inhibitor | Type | IC50 (MEK4) | Key Preclinical Findings | Clinical Status (Prostate Cancer) | Reference |

| Genistein | Natural Isoflavone | 0.40 µM | Inhibits prostate cancer cell invasion and metastasis in vitro and in vivo. | Phase II trials have shown mixed results. | [1][5][7] |

While genistein is the most studied MEK4 inhibitor in the context of prostate cancer, the development of more specific and potent synthetic inhibitors is an active area of research. Several small molecule inhibitors of MEK4 are in preclinical development for various cancers, and their potential application in prostate cancer warrants investigation[7].

Experimental Protocols for Studying MEK4 in Prostate Cancer

A variety of experimental techniques are employed to investigate the role of MEK4 in prostate cancer. Below are detailed methodologies for key experiments.

Cell Culture

Prostate cancer cell lines such as PC3, DU145, and LNCaP are commonly used. They are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis

Western blotting is used to determine the protein levels of total and phosphorylated MEK4 and its downstream targets.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Proteins are visualized using an enhanced chemiluminescence (ECL) detection system.

| Target Protein | Primary Antibody | Dilution | Secondary Antibody | Dilution | Reference |

| Phospho-MEK4 | Rabbit anti-phospho-MEK4 (Ser257/Thr261) | 1:1000 | HRP-conjugated anti-rabbit IgG | 1:2000 | [8] |

| Total MEK4 | Rabbit anti-MEK4 | 1:1000 | HRP-conjugated anti-rabbit IgG | 1:2000 | [8] |

| Phospho-p38 MAPK | Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) | 1:1000 | HRP-conjugated anti-rabbit IgG | 1:2000 | [8] |

| Total p38 MAPK | Rabbit anti-p38 MAPK | 1:1000 | HRP-conjugated anti-rabbit IgG | 1:2000 | [8] |

| GAPDH (Loading Control) | Mouse anti-GAPDH | 1:5000 | HRP-conjugated anti-mouse IgG | 1:10000 | [8] |

Boyden Chamber Invasion Assay

This assay is used to measure the invasive capacity of prostate cancer cells.

-

Chamber Preparation: Transwell inserts with an 8-µm pore size are coated with Matrigel.

-

Cell Seeding: Prostate cancer cells (e.g., 5 x 10^4 cells) are seeded in the upper chamber in serum-free medium.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.

-

Incubation: The chambers are incubated for 24-48 hours.

-

Analysis: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

siRNA-Mediated Gene Knockdown

siRNA is used to specifically silence the expression of MEK4 to study its function.

-

siRNA Transfection: Prostate cancer cells are transfected with MEK4-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Incubation: Cells are incubated for 48-72 hours to allow for gene silencing.

-

Validation: The efficiency of knockdown is confirmed by Western blot or qRT-PCR analysis.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of MEK4 and the inhibitory effect of compounds like genistein.

-

Reaction Mixture: Recombinant active MEK4 is incubated with its substrate (e.g., inactive JNK or p38) in a kinase buffer containing ATP.

-

Inhibitor Treatment: The assay is performed in the presence and absence of the inhibitor (e.g., genistein) at various concentrations.

-

Detection: The phosphorylation of the substrate is measured, typically by Western blot using a phospho-specific antibody or through a radiometric assay using [γ-32P]ATP.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of MEK4 and its downstream targets like MMP-2.

-

RNA Extraction: Total RNA is extracted from cells using a commercial kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcription kit.

-

PCR Amplification: The cDNA is amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.

-

Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| MMP-2 | AGGACCGGTTTTGACCGAAG | TCTTGGGGGAAGCCATAGAG | [13] |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | [13] |

Future Directions and Conclusion

MEK4 represents a promising, albeit complex, therapeutic target in prostate cancer. Its role in promoting invasion and metastasis makes it particularly relevant for patients with advanced and aggressive disease. While genistein has shown some promise, the development of more potent and selective small molecule inhibitors of MEK4 is a critical next step.

Future research should focus on:

-

Developing highly selective MEK4 inhibitors: This will help to minimize off-target effects and improve therapeutic efficacy.

-

Identifying predictive biomarkers: Determining which patients are most likely to respond to MEK4 inhibition will be crucial for the success of clinical trials. This may involve assessing MEK4 expression levels, the mutational status of upstream and downstream signaling components, or the activity of the androgen receptor pathway.

-

Investigating combination therapies: Given the crosstalk between the MEK4 and AR pathways, combining MEK4 inhibitors with androgen deprivation therapy or other targeted agents may be a synergistic approach to overcoming treatment resistance.

References

- 1. Effects of a genistein-rich extract on PSA levels in men with a history of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perspectives on the Role of Isoflavones in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein inhibits human prostate cancer cell detachment, invasion, and metastasis1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Mini-Review of Flavone Isomers Apigenin and Genistein in Prostate Cancer Treatment [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. journals.plos.org [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. news-medical.net [news-medical.net]

- 13. MEK4 Function, Genistein Treatment, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MEK4 Inhibitor-2 on Cellular Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a novel MEK4 inhibitor, herein referred to as MEK4 Inhibitor-2, and its effects on cell proliferation and apoptosis, with a particular focus on its potential as a therapeutic agent in pancreatic adenocarcinoma. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways. The information presented is primarily derived from the foundational study by Kwong et al. (2021), which developed and characterized potent MEK4 inhibitors, referred to in the study as compounds 10e and 15o .

Core Concepts: MEK4 Inhibition and Cancer Therapy

Mitogen-activated protein kinase kinase 4 (MEK4), also known as MKK4, is a dual-specificity protein kinase that plays a pivotal role in intracellular signaling cascades. It is a key component of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are integral to the regulation of a wide array of cellular processes, including inflammation, cell differentiation, proliferation, and apoptosis (programmed cell death).[1] Dysregulation of the MEK4 signaling axis has been implicated in the progression of several cancers, including pancreatic and prostate cancer, making it a compelling target for therapeutic intervention.[2][3]

MEK4 inhibitors are small molecules designed to block the kinase activity of MEK4, thereby preventing the phosphorylation and activation of its downstream targets, JNK and p38 MAPK.[1] By disrupting these signaling pathways, MEK4 inhibitors can modulate cellular responses that contribute to cancer cell growth and survival.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-proliferative effects of this compound (compounds 10e and 15o) on human pancreatic cancer cell lines, as reported by Kwong et al. (2021).

Table 1: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines [2]

| Cell Line | Compound | IC50 (µM) |

| CD18 | 10e | > 10 |

| MiaPaCa2 | 10e | > 10 |

| CD18 | 15o | 7.9 |

| MiaPaCa2 | 15o | 8.3 |

Table 2: Inhibition of JNK Phosphorylation by this compound [2]

| Cell Line | Compound | Concentration (µM) | Inhibition of p-JNK |

| HEK293T | 10e | 1, 5, 10 | Dose-dependent decrease |

| HEK293T | 15o | 1, 5, 10 | Dose-dependent decrease |

| CD18 | 10e | 10 | Decrease |

| CD18 | 15o | 10 | Decrease |

| MiaPaCa2 | 10e | 10 | Decrease |

| MiaPaCa2 | 15o | 10 | Decrease |

Note: The study by Kwong et al. (2021) focused on the anti-proliferative effects and the inhibition of the direct downstream target of MEK4. While a reduction in proliferation can be linked to the induction of apoptosis, direct quantitative data on apoptosis (e.g., percentage of apoptotic cells) for compounds 10e and 15o was not provided in the primary literature. The experimental protocols provided below outline how such data could be generated.

Signaling Pathways

The following diagrams illustrate the MEK4 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on cell proliferation and apoptosis.

Cell Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Pancreatic cancer cell lines (e.g., CD18, MiaPaCa2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a thymidine analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[4][5][6][7][8]

Materials:

-

Pancreatic cancer cell lines

-

Complete culture medium

-

This compound

-

BrdU labeling solution (10 µM)

-

Fixation/denaturation solution (e.g., methanol/HCl)

-

Anti-BrdU antibody (FITC-conjugated)

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in 70% ethanol on ice for at least 30 minutes.

-

Centrifuge the cells and resuspend in 2 M HCl for 30 minutes at room temperature to denature the DNA.

-

Neutralize the acid with 0.1 M sodium borate buffer (pH 8.5).

-

Wash the cells with PBS containing 0.5% Tween-20.

-

Incubate the cells with a FITC-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.

-

Wash the cells and resuspend in PI/RNase A staining solution.

-

Analyze the cells by flow cytometry to determine the percentage of BrdU-positive cells.

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.[9][10][11][12]

Materials:

-

Pancreatic cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a colorimetric or fluorometric assay.[13][14][15][16][17]

Materials:

-

Pancreatic cancer cell lines

-

Complete culture medium

-

This compound

-

Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)

-

Microplate reader

Protocol:

-

Treat cells with this compound as described previously.

-

Lyse the cells using the provided cell lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the reaction buffer containing the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

Materials:

-

Pancreatic cancer cell lines

-

Complete culture medium

-

This compound

-

Anisomycin (JNK agonist, for positive control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-MEK4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound. For assessing inhibition of phosphorylation, pre-treat with a JNK agonist like anisomycin if necessary.[2]

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound demonstrates significant anti-proliferative effects in pancreatic cancer cell lines, primarily through the inhibition of the MEK4-JNK signaling axis. The provided data and protocols offer a robust framework for further investigation into the therapeutic potential of this compound. While direct quantitative evidence for apoptosis induction by these specific inhibitors is an area for future research, the methodologies outlined in this guide provide a clear path for such studies. The continued exploration of MEK4 inhibitors, both as monotherapies and in combination with other agents, holds promise for the development of novel cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 6. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2.7. Apoptosis Assay [bio-protocol.org]

- 12. kumc.edu [kumc.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. abcam.com [abcam.com]

- 17. mpbio.com [mpbio.com]

Upstream regulators and downstream targets of MEK4

An In-depth Technical Guide to the Upstream Regulators and Downstream Targets of MEK4 (MAP2K4)

Introduction to MEK4 (MAP2K4)

Mitogen-Activated Protein Kinase Kinase 4 (MEK4), also known as MAP2K4 or MKK4, is a central component of the mitogen-activated protein kinase (MAPK) signaling cascades.[1][2] As a dual-specificity protein kinase, MEK4 possesses the ability to phosphorylate both threonine and tyrosine residues on its downstream targets.[3][4] It functions as a critical integration point for various extracellular signals, particularly those related to cellular stress, such as inflammatory cytokines, osmotic shock, and UV irradiation.[5][6] By activating its downstream effectors, the c-Jun N-terminal Kinases (JNKs) and p38 MAPKs, MEK4 plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][7] Its dysregulation has been implicated in numerous diseases, including cancer, making it a significant subject of research and a potential target for therapeutic intervention.[3][8][9]

Upstream Regulators of MEK4

The activation of MEK4 is a tightly regulated process, primarily driven by phosphorylation by a class of upstream kinases known as MAPK Kinase Kinases (MAP3Ks or MEKKs). This activation occurs in response to a variety of cellular stresses and signals.

Activation Mechanism

MEK4 activation is contingent upon the phosphorylation of two key residues within its activation loop (T-loop), specifically Serine 257 (Ser257) and Threonine 261 (Thr261) .[3][4] Both phosphorylations are required for the kinase to become fully active, with the phosphorylation of Ser257 being essential and Thr261 phosphorylation required for maximal activity.[3] This dual phosphorylation event induces a conformational change that transitions the enzyme from an inactive to an active state, enabling it to bind and phosphorylate its downstream targets.[10]

Key Upstream Kinases (MAP3Ks)

A diverse group of MAP3Ks, activated by different stimuli, converge on MEK4 to regulate its function. Interactions between MAP3Ks and MEK4 often occur via the C-terminal domain for versatile docking (DVD) on MEK4.[4]

-

MEKK1 (MAP3K1): A potent activator of the JNK pathway, MEKK1 directly phosphorylates and activates MEK4 in response to stimuli like growth factors and stress.[11][12] Studies have shown that in cells lacking MEK4, JNK activation by MEKK1 is completely blocked.[12]

-

MEKK4/MTK1 (MAP3K4): This kinase is activated by environmental stresses and is a key mediator of p38 and JNK activation.[13][14] Its activation can be mediated by stress-inducible proteins.

-

ASK1 (MAP3K5): Apoptosis Signal-regulating Kinase 1 is a MAP3K that responds to oxidative stress and TNF-α, leading to the activation of MEK4 and the JNK/p38 pathways.[4]

-

TAK1 (MAP3K7): TGF-β-activated kinase 1 is involved in signaling pathways initiated by cytokines like TGF-β and Interleukin-1 (IL-1), leading to MEK4 activation.[4]

-

Mixed-Lineage Kinases (MLKs): This family of MAP3Ks is activated by environmental stress and can phosphorylate and activate MKK4/7, thereby regulating the JNK and p38 pathways.[15]

Other Regulatory Proteins

-

GADD45 Family: Growth Arrest and DNA Damage-inducible (GADD45) proteins (GADD45α, β, γ) are stress-inducible proteins that can bind to the N-terminal regulatory domain of MEKK4/MTK1.[13][16] This interaction disrupts an autoinhibitory N-C terminal association within MEKK4, inducing dimerization and trans-autophosphorylation, which leads to its activation and subsequent phosphorylation of MEK4.[16][17]

-

Scaffold Proteins: Proteins like Filamin A and JIP3 (JNK-interacting protein 3) can act as scaffolds, linking MEK4 with its upstream activators and downstream substrates to enhance signaling efficiency and specificity.[1][2]

| Upstream Regulator | Class | Mode of Action | Key Stimuli |

| MEKK1 | MAP3K | Direct phosphorylation of MEK4 at Ser257/Thr261.[11][12] | Cellular Stress, Growth Factors |

| MEKK4 (MTK1) | MAP3K | Direct phosphorylation; Activated by GADD45 binding.[13][16] | Environmental Stress (UV, MMS) |

| ASK1 | MAP3K | Direct phosphorylation of MEK4.[4] | Oxidative Stress, TNF-α |

| TAK1 | MAP3K | Direct phosphorylation of MEK4.[4] | TGF-β, IL-1 |

| MLK Family | MAP3K | Direct phosphorylation of MEK4.[15] | Environmental Stress, Cytokines |

| GADD45α/β/γ | Regulatory Protein | Binds to and activates MEKK4, which then activates MEK4.[13][17] | DNA Damage, Environmental Stress |

| Filamin A | Scaffold Protein | Links MKK4 and MKK7 to facilitate JNK1 activation.[1] | Cellular Stress |

Downstream Targets of MEK4

MEK4 acts as a crucial upstream kinase for two major subfamilies of MAPKs: the c-Jun N-terminal Kinases (JNKs) and the p38 MAPKs. The N-terminal region of MEK4 contains a docking site responsible for binding these substrates.[3][4]

JNK Family (MAPK8/9/10)

MEK4, along with its close relative MKK7, activates the JNKs (JNK1, JNK2, JNK3).[6] Both kinases phosphorylate the T-P-Y motif within the JNK activation loop, but with different preferences.

-

MEK4 preferentially phosphorylates the Tyrosine residue (Y185). [3][4]

-

MKK7 preferentially phosphorylates the Threonine residue (T183). [3][4]

While MKK7 phosphorylation is often considered essential for JNK activation, MEK4's contribution is required for the full and robust activation of JNK in response to many stimuli.[3][4] Once activated, JNKs translocate to the nucleus to phosphorylate transcription factors, most notably c-Jun , a component of the Activator Protein-1 (AP-1) complex, leading to changes in gene expression that regulate cell fate.[7][9]

p38 MAPK Family (MAPK11/12/13/14)

Unlike MKK7, which is specific to JNKs, MEK4 can also phosphorylate and activate members of the p38 MAPK family.[3][6] MEK4 phosphorylates both the threonine and tyrosine residues within the T-G-Y activation motif of p38α (Thr180 and Tyr182) with equal efficiency.[3][4] This activation distinguishes MEK4 from MKK3 and MKK6, which are the other primary activators of p38. Activated p38 MAPKs regulate a wide range of cellular processes, including inflammation and apoptosis, often by phosphorylating other kinases, such as MAPKAPK2 , or transcription factors.[3]

| Downstream Target | Family | Phosphorylation Motif | Key Downstream Effectors / Processes |

| JNK1/2/3 | MAPK | T-P-Y (MEK4 prefers Tyrosine)[3][4] | c-Jun, AP-1 transcription, apoptosis, inflammation[7][9] |

| p38α/β/γ/δ | MAPK | T-G-Y (Dual phosphorylation)[3][4] | MAPKAPK2, HSP27, cell cycle control, inflammation[3][8] |

| NF-κB2 (p100) | Transcription Factor | MKK4 promotes its processing, activating non-canonical NF-κB signaling.[1] | Inflammation, cell survival |

Quantitative Data Summary

Quantitative analysis of kinase activity and inhibition is crucial for drug development. While detailed kinetic data is often specific to individual studies, some key values have been reported.

| Compound | Target | Assay Type | Value (IC50) | Reference Context |

| Genistein | MEK4 | In vitro kinase assay | 0.40 µM (95% CI = 0.36 to 0.45 µM)[8] | Identified as a direct inhibitor of MEK4, suppressing pro-invasive pathways in prostate cancer.[8] |

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling cascade involving MEK4, from upstream activators to downstream effectors.

Caption: The MEK4 signaling cascade.

Key Experimental Protocols

Investigating the MEK4 pathway requires specific biochemical and molecular biology techniques. Below are summarized protocols for key experiments.

In Vitro Kinase Assay for MEK4 Activity

This assay measures the ability of MEK4 to phosphorylate a downstream substrate, such as inactive JNK1. Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a streamlined method by quantifying ADP production, which is directly proportional to kinase activity.[18]

Principle: Immunoprecipitated MEK4 is incubated with a specific substrate (e.g., recombinant inactive JNK) and ATP. The transfer of phosphate to the substrate is then quantified, either by detecting the phosphorylated substrate via Western blot with a phospho-specific antibody or by measuring the amount of ADP generated in the reaction.[18][19]

Summarized Protocol:

-

Lysate Preparation: Lyse cells with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of MEK4.

-

Immunoprecipitation (IP): Incubate the cell lysate with an anti-MEK4 antibody to capture MEK4. Then, add Protein A/G-conjugated beads to pull down the antibody-MEK4 complex.

-

Kinase Reaction: Wash the beads to remove non-specific proteins. Resuspend the bead-MEK4 complex in a kinase reaction buffer containing ATP and a purified, inactive substrate (e.g., JNK1).[18] Incubate at 30°C for 30 minutes.

-

Detection:

-

Method A (Western Blot): Stop the reaction with SDS-PAGE loading buffer. Separate proteins by gel electrophoresis, transfer to a membrane, and probe with a phospho-specific antibody against the substrate (e.g., anti-phospho-JNK).

-

Method B (ADP Detection): Stop the kinase reaction. Add a reagent that converts the generated ADP to ATP. Then, add a luciferase/luciferin reagent to produce a luminescent signal proportional to the ATP amount, and thus to the initial kinase activity.[18]

-

Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

Co-IP is used to determine if two proteins, such as an upstream MAP3K and MEK4, physically interact within the cell.

Summarized Protocol:

-

Cell Lysis: Lyse cells using a non-denaturing lysis buffer to maintain protein-protein interactions.

-

Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-MEKK1).

-

Complex Capture: Add Protein A/G beads to bind the antibody-bait protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer. Analyze the eluate by Western blot using an antibody against the "prey" protein (e.g., anti-MEK4) to confirm the interaction.

Experimental Workflow Visualization: Co-Immunoprecipitation

Caption: Workflow for a Co-Immunoprecipitation experiment.

Conclusion

MEK4 is a strategically positioned kinase that integrates a multitude of stress-related signals and channels them into the JNK and p38 MAPK pathways. Its activity is controlled by a host of upstream MAP3Ks and regulatory proteins, and its downstream targets are critical mediators of cellular fate. The dual-specificity of MEK4 allows it to coordinate complex responses to environmental cues. A thorough understanding of its regulators and targets, facilitated by the experimental protocols outlined herein, is essential for dissecting its role in human health and for the development of targeted therapies for diseases driven by aberrant MAPK signaling.

References

- 1. MAP2K4 mitogen-activated protein kinase kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential [mdpi.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. MKK4/MAP2K4 General Information | Sino Biological [sinobiological.com]

- 7. Mitogen-activated protein kinase kinase 4 (MKK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MEK4 Function, Genistein Treatment, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mitogen-activated protein kinase kinase 4 (MKK4) has a pro-oncogenic role in skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAP2K4 - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. A family of stress-inducible GADD45-like proteins mediate activation of the stress-responsive MTK1/MEKK4 MAPKKK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. MLK4 and cancer: shedding light on the complex interplay between MAPK pathways and tumorigenesis - MAPK [program.eventact.com]

- 16. Activation of MTK1/MEKK4 by GADD45 through Induced N-C Dissociation and Dimerization-Mediated trans Autophosphorylation of the MTK1 Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gadd45a Protein Promotes Skeletal Muscle Atrophy by Forming a Complex with the Protein Kinase MEKK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MEK4 (MAP2K4) Kinase Enzyme System [promega.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

A Deep Dive into the Structural Biology of MEK4 and its Inhibitor Complexes

For Researchers, Scientists, and Drug Development Professionals

Mitogen-activated protein kinase kinase 4 (MEK4), also known as MKK4 or SEK1, is a critical dual-specificity kinase that serves as a central node in cellular signaling pathways.[1][2] It integrates signals from various upstream stimuli, primarily cellular stresses and pro-inflammatory cytokines, to phosphorylate and activate downstream targets, namely the c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPKs).[2][3][4] The dysregulation of the MEK4 signaling axis is implicated in a range of pathologies, including cancer progression, metastasis, and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][5][6] This technical guide provides an in-depth exploration of the structural biology of MEK4, its interaction with inhibitors, and the experimental methodologies employed in its study.

The MEK4 Signaling Cascade

MEK4 is a core component of the three-tiered MAPK signaling module, which consists of a MAPKKK (e.g., MTK1/MEKK4), a MAPKK (MEK4), and a MAPK (JNK/p38).[7] Upon activation by upstream MAPKKKs through phosphorylation on serine and threonine residues in its activation loop, MEK4, in turn, dually phosphorylates threonine and tyrosine residues on its downstream substrates, JNK and p38.[4][6][7] This phosphorylation cascade culminates in the regulation of gene expression and various cellular processes, including proliferation, apoptosis, differentiation, and inflammation.[4][6] The transforming growth factor-β (TGF-β) pathway is one of the key upstream activators of MEK4, promoting processes like cell invasion in cancer.[6][8]

Structural Architecture of the MEK4 Kinase

Human MEK4 is a 399-amino acid protein that adopts the canonical bilobal kinase fold.[4] The structure is composed of a smaller, N-terminal lobe, which is primarily composed of β-sheets, and a larger, predominantly α-helical C-terminal lobe.[4] The ATP-binding site is situated in a deep cleft formed between these two lobes. A flexible hinge region connects the N- and C-lobes and plays a crucial role in inhibitor binding. The activation loop, upon phosphorylation, undergoes a conformational change that allows for substrate binding and catalysis. Several crystal structures of human MEK4 are publicly available in the Protein Data Bank (PDB), including apo forms (PDB IDs: 3ALN, 3VUT) and inhibitor-bound complexes (PDB ID: 8YP5), providing a structural blueprint for rational drug design.[1][4][9][10]

MEK4 Inhibitors: A Structural and Quantitative Overview

The development of selective MEK4 inhibitors has been an area of active research. These inhibitors can be broadly classified based on their chemical scaffolds and binding modes. Natural products, such as the flavonoid fisetin, and various synthetic small molecules, including 3-arylindazoles, have been identified as potent MEK4 inhibitors.[5] These compounds typically target the ATP-binding pocket, acting as competitive inhibitors.

Quantitative Data on MEK4 Inhibitors

The following table summarizes the inhibitory potency of selected MEK4 inhibitors.

| Inhibitor Name/Class | Scaffold | IC50 (nM) | Assay Type | Target | Reference |

| MEK4 inhibitor-1 | Not specified | 61 | Not specified | MEK4 | [11] |